REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].CN(C=O)C.[Br:16][CH2:17][C:18](Br)=[O:19]>O1CCOCC1>[Br:16][CH2:17][C:18]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9])=[O:19]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
31.77 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
between 0-1.5° C.
|
Type
|
CUSTOM
|
Details
|
over a 2.5 hour
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the ice-bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
slowly diluted with water (300 mL)
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
which was filtered
|
Type
|
WASH
|
Details
|
washed sequentially with 5% HBr solution (500 mL) and water (500 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator
|
Type
|
CUSTOM
|
Details
|
Further drying in a vacuum oven at 60° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)NC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.61 g | |
YIELD: PERCENTYIELD | 87.8% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |